2-Methyl-6-nitroanisole

Description

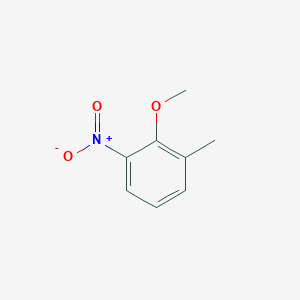

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSBJPCSPDPAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304852 | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-29-9 | |

| Record name | 18102-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitroanisole

CAS Number: 18102-29-9

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroanisole, including its chemical and physical properties, synthesis, potential applications, and safety considerations. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known identifiers and calculated properties. For comparative purposes, some experimental data for the structurally similar compound, 2-nitroanisole, is included.

| Property | Value | Source |

| IUPAC Name | 1-Methoxy-2-methyl-3-nitrobenzene | |

| CAS Number | 18102-29-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Not specified | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | Min. 95% (Commercially available) | [2] |

Comparative Data for 2-Nitroanisole (CAS: 91-23-6):

| Property | Value | Source |

| Appearance | Colourless-to-yellow-red liquid | [3] |

| Melting Point | 10.5 °C | [3] |

| Boiling Point | 277 °C | [3] |

| Solubility in water | 1.69 g/L at 30 °C | [3] |

| Density | 1.254 g/cm³ at 20 °C |

Synthesis of this compound

The primary synthesis route for this compound involves the nitration of 2-methyl-6-nitrophenol.[2] The precursor, 2-methyl-6-nitrophenol, can be prepared from 2-methyl-6-nitroaniline.

Experimental Protocol: Synthesis of 2-Methyl-6-nitrophenol from 2-Methyl-6-nitroaniline

This protocol is based on a patented process for the preparation of the precursor.

Materials:

-

2-Methyl-6-nitroaniline

-

5 N Sodium hydroxide solution

-

Hydrochloric acid

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N sodium hydroxide solution.

-

Heat the mixture to 170 °C and maintain this temperature for 50 hours.

-

After the reaction period, cool the mixture.

-

Acidify the reaction mixture with hydrochloric acid while cooling.

-

The crystalline product will precipitate. Collect the solid by suction filtration.

-

Wash the collected product with water.

-

Dry the product to obtain 2-methyl-6-nitrophenol. The reported yield is approximately 95%.

Experimental Protocol: Synthesis of this compound from 2-Methyl-6-nitrophenol

This is a general protocol for the nitration step.

Materials:

-

2-Methyl-6-nitrophenol

-

A suitable nitrating agent (e.g., nitronium tetrafluoroborate, nitronium trifluoromethanesulfonate, or nitronium tetrachloroferrate)[2]

-

An appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve 2-methyl-6-nitrophenol in the chosen aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C).

-

Slowly add the nitrating agent to the cooled solution while stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain this compound.

Chemical Reactivity and Potential Applications

Information on the specific applications of this compound in drug development is limited. However, its chemical structure suggests potential as an intermediate in organic synthesis.

It has been shown that this compound can react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals.[2] The formation of these radicals may be responsible for its potential to interact with DNA.[2] It also undergoes reactions with cresols and anisoles to form methyl ethers.[2]

While direct applications in drug discovery are not well-documented, related nitroaromatic compounds are known to be versatile scaffolds in medicinal chemistry. For instance, derivatives of 2-Methyl-5-nitroaniline have been explored for their antimicrobial and antiproliferative activities.

Safety and Handling

Safety Information for 2-Nitroanisole (CAS: 91-23-6):

-

Hazards: May be harmful if swallowed.[4] It is suspected of causing cancer.[4][5] Exposure at high levels could lead to the formation of methaemoglobin, with effects that may be delayed.[3] It is also known to react violently with zinc and sodium hydroxide.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and inhalation of vapor or mist.[4]

-

First Aid:

Spectroscopic Data

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, following all institutional and regulatory safety protocols. The information on related compounds is provided for context and should not be directly extrapolated to this compound without further experimental validation.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Methyl-6-nitroanisole, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, and materials science. This document details the primary synthetic pathways, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound is an aromatic compound characterized by the presence of a methoxy, a methyl, and a nitro group on a benzene ring. Its specific substitution pattern makes it a crucial building block for the synthesis of more complex molecules, including pharmacologically active compounds and specialized dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making a reliable and efficient synthesis of this compound highly desirable. This guide will explore the most common and effective methods for its preparation.

Primary Synthetic Pathways

Two principal routes for the synthesis of this compound have been established, starting from readily available precursors: o-toluidine and o-cresol. A third, less common, direct nitration approach is also discussed.

Route A: From o-Toluidine via 2-Methyl-6-nitroaniline

This is a multi-step synthesis that proceeds through the key intermediate 2-Methyl-6-nitroaniline. The amino group of o-toluidine is first protected, followed by nitration and subsequent deprotection. The resulting aniline is then converted to the target anisole.

Route B: From o-Cresol via 2-Methyl-6-nitrophenol

This pathway involves the nitration of o-cresol to produce 2-methyl-6-nitrophenol, which is then methylated to yield this compound.

The logical workflow for selecting a synthetic route is presented below.

Caption: Logical workflow for selecting a synthetic route to this compound.

Experimental Protocols and Data

Route A: Synthesis via 2-Methyl-6-nitroaniline

This route is characterized by the careful control of regioselectivity during the nitration step.

"2-Methyl-6-nitroanisole chemical structure and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural information for 2-Methyl-6-nitroanisole, a key intermediate in various synthetic applications.

Chemical Structure and Formula

This compound is an aromatic compound with a methyl group, a nitro group, and a methoxy group attached to a benzene ring. Its chemical structure and formula are fundamental to understanding its reactivity and properties.

Chemical Formula: C₈H₉NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 18102-29-9[1]

Synonyms: 2-Methoxy-1-methyl-3-nitrobenzene, 2-Methoxy-3-nitrotoluene[1]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing experimental conditions and for computational modeling.

| Property | Value |

| Molecular Weight | 167.16 g/mol [2] |

| Chemical Formula | C₈H₉NO₃[1] |

| Purity | Min. 95%[2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the methylation of 2-methyl-6-nitrophenol. This reaction typically proceeds via a Williamson ether synthesis or by using a methylating agent like dimethyl sulfate.

Experimental Protocol: Methylation of 2-methyl-6-nitrophenol

This protocol is a general procedure based on the Williamson ether synthesis and may require optimization for specific laboratory conditions.

Materials:

-

2-methyl-6-nitrophenol

-

Sodium hydride (NaH) or other strong base

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-6-nitrophenol in anhydrous DMF or THF.

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methyl-6-nitrophenoxide.

-

-

Methylation:

-

Cool the reaction mixture back to 0°C.

-

Add methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

"physical and chemical properties of 2-Methyl-6-nitroanisole"

Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Methyl-6-nitroaniline. Initial searches for "2-Methyl-6-nitroanisole" yielded limited technical data, suggesting a potential misidentification in the original query. 2-Methyl-6-nitroaniline is a structurally similar and well-documented compound, and it is presumed that this is the compound of interest for this detailed report.

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Methyl-6-nitroaniline, also known as 6-Nitro-o-toluidine or 2-Amino-3-nitrotoluene, is an organic compound with the chemical formula C₇H₈N₂O₂.[1][2] It is characterized by an aniline ring substituted with a methyl group and a nitro group.[2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-methyl-6-nitroaniline |

| CAS Number | 570-24-1[1][2][3] |

| Molecular Formula | C₇H₈N₂O₂[1][2] |

| Molecular Weight | 152.15 g/mol [1][2][4][5] |

| SMILES | Cc1cccc(c1N)--INVALID-LINK--=O[1] |

| InChI | 1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3[1] |

| InChIKey | FCMRHMPITHLLLA-UHFFFAOYSA-N[6] |

Physical Properties

2-Methyl-6-nitroaniline is a solid at room temperature, appearing as a light yellow to orange or brownish-red crystalline powder.[1][2]

Table 2: Physical Properties of 2-Methyl-6-nitroaniline

| Property | Value | Source |

| Melting Point | 93-96 °C | [1] |

| Boiling Point | 124 °C at 1 mmHg | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [7] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [1] |

Chemical Properties and Reactivity

2-Methyl-6-nitroaniline is a versatile chemical intermediate.[2] Its reactivity is influenced by the presence of the amino, nitro, and methyl groups on the benzene ring.[2]

-

Reactivity Profile: It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7]

-

Air and Water Reactions: The compound is sensitive to prolonged exposure to air and is insoluble in water.[7]

It is widely used in the synthesis of azo dyes, pharmaceuticals, and as a reagent in analytical chemistry.[2]

Experimental Protocols

Synthesis of 2-Methyl-6-nitroaniline

A common method for the synthesis of 2-Methyl-6-nitroaniline involves the nitration of 2-methylaniline (o-toluidine) after protection of the amino group by acetylation, followed by hydrolysis.[8][9]

Experimental Workflow for Synthesis

Detailed Methodology:

-

Acetylation of o-Toluidine: o-Toluidine is reacted with acetic anhydride to protect the amino group. The reaction is typically carried out at a controlled temperature.[10]

-

Nitration: The resulting N-acetyl-o-toluidine is then nitrated using a mixture of nitric acid and sulfuric acid. The temperature of this step is carefully controlled to prevent over-nitration and side reactions.[10]

-

Hydrolysis: The nitro-acetylated intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield 2-Methyl-6-nitroaniline.[10] The product can then be purified by recrystallization.[8] An improved method involves separating the acetylation and nitration steps to better control the reaction temperature, leading to a higher purity product.[9][11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Methyl-6-nitroaniline.

Table 3: Spectral Data for 2-Methyl-6-nitroaniline

| Technique | Key Features |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[6] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and N-O stretching vibrations are expected. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z 152.[4] |

Safety and Handling

2-Methyl-6-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also harmful to aquatic life with long-lasting effects.[12]

Handling Precautions:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

-

Wash thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.[12]

Storage:

-

Store in a cool, dark, and well-ventilated place.[1]

-

Keep the container tightly closed.

Applications

2-Methyl-6-nitroaniline is a significant intermediate in various industrial applications:

-

Dyes and Pigments: It is a precursor for the synthesis of azo dyes.[2]

-

Pharmaceuticals: It is used in the development of certain pharmaceutical compounds.[2]

-

Chemical Research: It serves as a building block in organic synthesis.

References

- 1. 2-甲基-6-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 2-Methyl-6-nitroaniline | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-6-nitroaniline (CAS 570-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Methyl-6-nitroaniline(570-24-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methyl-6-nitroaniline | 570-24-1 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 12. 2-Methyl-6-nitroaniline | 570-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitroanisole, a key chemical intermediate. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these processes to support research and development activities.

Chemical Identity

IUPAC Name: 2-methoxy-1-methyl-3-nitrobenzene[1][2]

Synonyms:

-

This compound[3]

-

2-Methoxy-3-nitrotoluene

-

6-Nitro-o-cresol methyl ether

-

Anisole, 2-methyl-6-nitro-

-

Benzene, 2-methoxy-1-methyl-3-nitro-[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| CAS Number | 18102-29-9 | [5] |

| Appearance | Pale yellow to light brown solid | [6] |

| Purity | Min. 95% | [4] |

| Melting Point | 78-80 °C (for the related methyl 3-nitrobenzoate) | [7] |

| Boiling Point | 279 °C (for the related methyl 3-nitrobenzoate) | [7] |

| Density | 1.254 g/mL at 25 °C (for the related 2-nitroanisole) | |

| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether. | [6] |

| ¹H NMR Spectrum | Data available for the related 2-Methyl-3-nitroanisole. | [1] |

| ¹³C NMR Spectrum | Data available for the related 2-Methyl-3-nitroanisole. | [1] |

| IR Spectrum | Data available for the related 2-Methyl-6-nitroaniline. | [8][9] |

| Mass Spectrum | Data available for Benzene, 1-methoxy-2-methyl-3-nitro-. | [2] |

Experimental Protocols

Synthesis of this compound by Nitration of 2-Methyl-6-nitrophenol

This protocol describes a plausible method for the synthesis of this compound based on the nitration of 2-methyl-6-nitrophenol. The reaction involves the electrophilic substitution of a nitro group onto the aromatic ring.

Materials:

-

2-Methyl-6-nitrophenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

10% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice-water bath.

-

Carefully add 1.0 mL of concentrated nitric acid to the flask. While stirring, slowly add 1.0 mL of concentrated sulfuric acid.

-

Once the nitrating mixture is prepared and cooled, slowly add 1.0 mL of 2-methyl-6-nitrophenol dropwise over a period of 5 minutes. Maintain the reaction temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

-

Extract the product with two 4 mL portions of diethyl ether.

-

Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Protocol: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound and its potential impurities using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Column: SPB-1 (30m x 0.32 mm I.D., 1.0 μm film thickness) or equivalent

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program:

-

Initial temperature: 180 °C, hold for 4 minutes

-

Ramp: 20 °C/min to 220 °C, hold for 19 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

- 1. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-2-methyl-3-nitro- [webbook.nist.gov]

- 3. This compound | C8H9NO3 | CID 297001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 18102-29-9|2-Methoxy-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. CAS 91-23-6: 2-Nitroanisole | CymitQuimica [cymitquimica.com]

- 7. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 8. 2-Methyl-6-nitroaniline(570-24-1) IR2 [m.chemicalbook.com]

- 9. 2-Methyl-6-nitroaniline [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-Methyl-6-nitroanisole. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols and the expected data presentation for its analysis using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Data not available in public databases |

| Relative Abundance | Data not available in public databases |

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃ (unless otherwise specified)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | — | — | — | — |

| Data not available | — | — | — | — |

| Data not available | — | — | — | — |

| Data not available | — | — | — | — |

Table 3: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃ (unless otherwise specified)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | — |

| Data not available | — |

| Data not available | — |

| Data not available | — |

| Data not available | — |

| Data not available | — |

| Data not available | — |

| Data not available | — |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic, -CH₃) |

| Data not available | C=C stretch (aromatic) |

| Data not available | N=O stretch (asymmetric, nitro) |

| Data not available | N=O stretch (symmetric, nitro) |

| Data not available | C-O stretch (aryl ether) |

| Data not available | C-N stretch |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

2.1 Mass Spectrometry (Electron Ionization - EI)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

-

Sample Preparation:

-

A pure sample of this compound is required.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a few micrograms of the solid or liquid sample are placed in a capillary tube.

-

-

Instrumentation and Data Acquisition:

-

The sample is volatilized by heating in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, characteristic ions.

-

The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight of the compound.

-

The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which provides structural information.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming the sample signals with solvent signals.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

-

The solution is transferred to a clean NMR tube.

-

-

Instrumentation and Data Acquisition (¹H NMR):

-

The NMR tube is placed in the spectrometer's strong magnetic field.

-

A radiofrequency pulse is applied to excite the ¹H nuclei.

-

The free induction decay (FID) signal is detected as the nuclei relax.

-

The FID is converted into a spectrum using a Fourier transform.

-

Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.

-

-

Instrumentation and Data Acquisition (¹³C NMR):

-

The same sample is used. The spectrometer is tuned to the ¹³C frequency.

-

Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.

-

-

Data Analysis:

-

¹H NMR: The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of each signal gives the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring protons.

-

¹³C NMR: The chemical shift of each signal indicates the type of carbon atom (e.g., aromatic, aliphatic, etc.).

-

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common technique for solid and liquid samples.

-

A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

A beam of infrared radiation is passed through the ATR crystal. An evanescent wave penetrates a short distance into the sample.

-

The sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its functional groups.

-

The detector measures the transmitted radiation, and the instrument's software generates a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

A background spectrum (without the sample) is first recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

The IR spectrum is analyzed for the presence of characteristic absorption bands.

-

For this compound, key expected absorptions would include those for aromatic C-H, aliphatic C-H, aromatic C=C, asymmetric and symmetric N=O stretching of the nitro group, and the C-O stretching of the aryl ether.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

2-Methyl-6-nitroanisole: A Versatile Starting Material for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitroanisole, with the CAS number 18102-29-9, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methoxy group at the 1, 2, and 6 positions, respectively. The presence and strategic placement of these functional groups make it a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 18102-29-9 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Typically a yellow to brown solid or liquid |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[1] |

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct nitration of 2-methylanisole or the methylation of 2-methyl-6-nitrophenol.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Nitration of 2-Methylanisole (Illustrative Protocol)

Direct nitration of 2-methylanisole typically yields a mixture of isomers. Achieving high selectivity for the 2,6-isomer can be challenging and is sensitive to reaction conditions.

-

Materials: 2-Methylanisole, nitric acid, sulfuric acid, acetic anhydride.

-

Procedure:

-

Cool a mixture of acetic anhydride and sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add nitric acid to the cooled mixture while maintaining the temperature.

-

Add 2-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or fractional distillation to separate the this compound from other isomers.

-

Route 2: Methylation of 2-Methyl-6-nitrophenol (Illustrative Protocol)

This method offers a more regioselective approach to the desired product.

-

Materials: 2-Methyl-6-nitrophenol, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydroxide), and a suitable solvent (e.g., acetone, DMF).

-

Procedure:

-

Dissolve 2-methyl-6-nitrophenol in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir to form the phenoxide salt.

-

Add the methylating agent dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR Spectroscopy | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the nitro group, which can undergo reduction, and the aromatic ring, which is susceptible to nucleophilic aromatic substitution.

Key Reactions and Experimental Protocols

1. Reduction of the Nitro Group to form 2-Methoxy-6-methylaniline

The reduction of the nitro group is a common transformation, yielding the corresponding aniline, which is a valuable building block for the synthesis of heterocycles and other functionalized molecules.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 2-Methyl-6-nitroanisole. The presence of the electron-withdrawing nitro group, in conjunction with the electron-donating methyl and methoxy groups, imparts a unique reactivity profile to the molecule. This document focuses on the principal transformations of the nitro group, namely its reduction to an amino group, and the activation of the aromatic ring towards nucleophilic aromatic substitution. Detailed experimental protocols, summarized quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound, with the molecular formula C₈H₉NO₃, is an aromatic compound featuring a nitro group ortho to both a methyl and a methoxy group. The interplay of these substituents governs the molecule's reactivity. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but is the primary site for reductive transformations. This reduction is a key step in synthesizing 2-methyl-6-aminoanisole, a valuable intermediate in various chemical industries. Furthermore, the nitro group activates the ring for nucleophilic aromatic substitution (SₙAr) reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | Min. 95% | [1] |

Core Reactivity of the Nitro Group

The reactivity of this compound is dominated by the chemistry of the nitro group. The two most significant transformations are its reduction to an amine and its role in activating the aromatic ring for nucleophilic attack.

Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of its nitro group to a primary amine, yielding 6-amino-2-methylanisole. This six-electron reduction is a fundamental transformation in organic synthesis and can be achieved through various methods, most notably catalytic hydrogenation.[2]

The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, as depicted in the reaction pathway below.[2]

References

Unveiling the Chemistry of 2-Methyl-6-nitroanisole: A Technical Overview of a Niche Aromatic Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 2-Methyl-6-nitroanisole, a substituted aromatic nitro compound. While its direct applications in chemistry and drug development are not extensively documented in publicly available literature, this paper aims to provide a comprehensive overview of its known chemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and potential application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Purity | Min. 95% (commercially available) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2-methyl-6-nitrophenol.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 2-methyl-6-nitrophenol

The following is a generalized experimental protocol based on the known synthesis route. Specific reaction conditions may require optimization.

Materials:

-

2-methyl-6-nitrophenol

-

Nitronium tetrafluoroborate (NO₂BF₄), nitronium trifluoromethanesulfonate, or nitronium tetrachloroferrate

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Cooling bath

-

Standard laboratory glassware for reaction and workup

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-methyl-6-nitrophenol in the chosen anhydrous solvent.

-

Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using a cooling bath.

-

Slowly add the nitrating agent (e.g., nitronium tetrafluoroborate) portion-wise to the stirred solution, maintaining the temperature.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Chemical Reactivity

The reactivity of this compound is influenced by the presence of the nitro, methyl, and methoxy groups on the aromatic ring.

Reaction with Hydronium Ions

This compound has been shown to react with hydronium ions (H₃O⁺). This reaction leads to the formation of 2-methyl-6-nitrophenolate and methoxy radicals.[1] It has been suggested that the formation of these radicals may be responsible for potential DNA damage.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 2-Methyl-6-nitroanisole, a valuable intermediate in the pharmaceutical and chemical industries. This document details the various methodologies for the synthesis of its key precursor, 2-Methyl-6-nitroaniline, its conversion to 2-Methyl-6-nitrophenol, and the subsequent methylation to yield the target compound. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz illustrate the synthetic pathways and experimental workflows.

Synthesis of the Key Precursor: 2-Methyl-6-nitroaniline

The primary route to this compound proceeds through the synthesis of 2-Methyl-6-nitroaniline. Several methods have been reported, with the most common starting from o-toluidine.

Traditional One-Pot Method

The traditional approach involves the acetylation of o-toluidine, followed by nitration and subsequent deacetylation in a single reaction vessel. While straightforward, this method is often plagued by poor temperature control during the exothermic nitration step, leading to lower yields and purity.[1]

Step-wise Acetylation, Nitration, and Deacetylation

To overcome the challenges of the one-pot method, a step-wise procedure is often employed. This approach separates the acetylation and nitration steps, allowing for better control of the reaction conditions and resulting in higher purity of the final product.[2][3] A significant advantage of this method is the improved safety profile due to manageable reaction temperatures.[2][3]

Synthesis from o-Nitroaniline

An alternative high-yield route utilizes o-nitroaniline as the starting material. This method involves acetylation, methylation, and subsequent hydrolysis to produce 2-Methyl-6-nitroaniline with high purity.

Modified Howard Method

The modified Howard method offers another pathway starting from o-toluidine, employing acetic anhydride for acetylation and 70% nitric acid for nitration, followed by hydrolysis with sulfuric acid.[4]

Quantitative Comparison of 2-Methyl-6-nitroaniline Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |

| Traditional One-Pot | o-Toluidine | Acetic anhydride, Nitrating agent, HCl | 59.7 | 97 | [1] |

| Step-wise | o-Toluidine | Acetic anhydride, Nitrating agent, HCl | 59.4 | >99 | [2][5] |

| From o-Nitroaniline | o-Nitroaniline | Acetic anhydride, Methylating agent, Acid/Base | 93.9 | 99.6 | |

| Modified Howard | o-Toluidine | Acetic anhydride, 70% HNO₃, H₂SO₄ | 52.3 | Not Specified | [4] |

| High-Yield Protocol | 2-Methylacetanilide | Conc. HNO₃, Conc. HCl | 82.0 | 98.2 | [4] |

Conversion of 2-Methyl-6-nitroaniline to 2-Methyl-6-nitrophenol

The synthesized 2-Methyl-6-nitroaniline can be converted to 2-Methyl-6-nitrophenol, a crucial intermediate for the final methylation step.

Hydrolysis of 2-Methyl-6-nitroaniline

A patented method describes the hydrolysis of 2-Methyl-6-nitroaniline using an aqueous sodium hydroxide solution at elevated temperatures. This process is reported to produce 2-Methyl-6-nitrophenol in nearly quantitative yield and high purity.[6]

Quantitative Data for 2-Methyl-6-nitrophenol Synthesis

| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| 2-Methyl-6-nitroaniline | 5N aq. NaOH | 170 | 50 | 95 | [6] |

Synthesis of this compound via Williamson Ether Synthesis

The final step in the synthesis is the methylation of 2-Methyl-6-nitrophenol to yield this compound. The Williamson ether synthesis is a classic and effective method for this transformation.[7][8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Methylation of 2-Methyl-6-nitrophenol

Common methylating agents for this reaction include dimethyl sulfate and methyl iodide.[3][9][10] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenoxide ion.

Quantitative Data for this compound Synthesis (Representative)

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) |

| 2-Methyl-6-nitrophenol | Dimethyl Sulfate | NaOH | Water | 30-45 | 89-92 (for a similar substrate)[3] |

| 2-Methyl-6-nitrophenol | Dimethyl Sulfate | NaHCO₃ | None | 90 | 96 (for a similar substrate)[9][11] |

Detailed Experimental Protocols

Protocol for Step-wise Synthesis of 2-Methyl-6-nitroaniline

Step 1: Acetylation of o-Toluidine

-

In a suitable reaction vessel, slowly add o-toluidine to acetic anhydride with stirring, maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Cool the reaction mixture to below 10°C to precipitate the 2-methylacetanilide.

-

Filter the solid product and wash it with cold water.

Step 2: Nitration of 2-Methylacetanilide

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low in an ice bath.

-

Slowly add the dried 2-methylacetanilide to the nitrating mixture, ensuring the temperature is maintained between 10-12°C.[4]

-

After the addition, allow the reaction to proceed for an additional 30 minutes.

-

Pour the reaction mixture onto ice to precipitate the nitrated product.

-

Filter and wash the solid with cold water.

Step 3: Deacetylation

-

Reflux the nitrated intermediate with concentrated hydrochloric acid for 1 hour.[4]

-

Cool the solution to room temperature and add water to precipitate the 2-Methyl-6-nitroaniline hydrochloride.

-

Neutralize the solution with a base (e.g., NaOH) to obtain the free amine.

-

Filter, wash with water, and dry the final product.

Protocol for the Synthesis of 2-Methyl-6-nitrophenol[6]

-

In a pressure vessel, dissolve 30.4 g (0.20 mol) of 2-Methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

-

Heat the mixture to 170°C and maintain this temperature for 50 hours.

-

After cooling, carefully acidify the reaction mixture with hydrochloric acid while cooling.

-

Collect the precipitated crystalline product by suction filtration and wash with water.

-

Dry the product to obtain 2-Methyl-6-nitrophenol.

Protocol for the Synthesis of this compound (Williamson Ether Synthesis)

-

In a round-bottom flask, dissolve 2-Methyl-6-nitrophenol in a suitable solvent such as water or a polar aprotic solvent.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, and stir until the phenol is completely converted to the sodium salt.

-

Slowly add a slight excess of dimethyl sulfate to the reaction mixture, maintaining the temperature between 30-45°C with cooling.[3]

-

Stir the reaction for several hours until completion (monitor by TLC).

-

After the reaction is complete, quench any excess dimethyl sulfate by adding a small amount of aqueous ammonia.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Visualizing the Synthesis: Pathways and Workflows

The following diagrams illustrate the key synthetic routes and experimental workflows described in this guide.

Caption: Step-wise synthesis of 2-Methyl-6-nitroaniline from o-toluidine.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 6. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Purification of 2-Methyl-6-nitroanisole by Recrystallization

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Introduction

2-Methyl-6-nitroanisole is an organic compound with applications in synthetic chemistry, potentially serving as a building block in the development of pharmaceuticals and other specialty chemicals.[1][2] The purity of such intermediates is critical to ensure the desired outcome and safety of subsequent reactions. Recrystallization is a robust and widely used method for purifying solid organic compounds.[3] The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[3] This application note details a systematic approach to developing a recrystallization protocol for this compound, including solvent selection and a step-by-step purification procedure.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity (typical) | Min. 95% | [1] |

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound and the specific laboratory conditions.

Materials and Equipment

-

Crude this compound

-

Selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Melting point apparatus

-

Analytical balance

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at an elevated temperature.

-

Allow for the formation of well-defined crystals upon cooling.

-

Have a boiling point that is not excessively high or low.

-

Not react with the compound.

Based on the polarity of this compound and solubility data for the analogous compound 2-Methyl-6-nitroaniline, suitable starting solvents for screening include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A solvent mixture, such as ethanol-water or ethyl acetate-hexane, may also be effective.

Procedure for Solvent Screening:

-

Place approximately 50 mg of crude this compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, observing for dissolution.

-

If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent until the solid dissolves.

-

Allow the solution to cool to room temperature and then in an ice bath.

-

Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate.

Recrystallization Procedure

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Begin heating the mixture with gentle stirring. Add the solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the Buchner funnel for a period, followed by transfer to a watch glass for air drying, or by using a desiccator or vacuum oven at a temperature well below the compound's melting point.

-

Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Calculate the percent recovery.

Data Presentation

The following table should be used to record the experimental results for the recrystallization of this compound.

| Parameter | Value |

| Mass of Crude Sample (g) | |

| Chosen Recrystallization Solvent(s) | |

| Volume of Solvent Used (mL) | |

| Mass of Recrystallized Product (g) | |

| Percent Recovery (%) | |

| Melting Point of Crude Product (°C) | |

| Melting Point of Recrystallized Product (°C) | |

| Appearance of Recrystallized Product |

Workflow Diagram

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle organic solvents with care, as they are often flammable and volatile. Avoid open flames and ignition sources.

-

Use caution when heating solvents to prevent bumping. The use of a stir bar or boiling chips is recommended.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

References

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 2-Methyl-6-nitroanisole from o-Toluidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-6-nitroanisole is a valuable chemical intermediate in organic synthesis. This document outlines a comprehensive, multi-step protocol for its synthesis starting from o-toluidine. The described pathway involves the protection of the amino group, followed by regioselective nitration, deprotection, nucleophilic aromatic substitution to form a phenol, and finally, methylation to yield the target anisole. This protocol provides detailed methodologies, quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in chemical and pharmaceutical development.

Overall Synthesis Workflow

The synthesis is performed in three primary stages:

-

Stage 1: Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine.

-

Stage 2: Conversion of 2-Methyl-6-nitroaniline to 2-Methyl-6-nitrophenol.

-

Stage 3: Methylation of 2-Methyl-6-nitrophenol to form this compound.

Figure 1: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

This stage involves a three-step process: acetylation of the starting material to protect the amine, nitration of the activated ring, and subsequent hydrolysis to remove the protecting group. Protecting the amino group as an acetamido group (-NHCOCH₃) is crucial to prevent oxidation and to direct the nitration primarily to the ortho and para positions relative to the activating group.[1]

Experimental Protocol:

Step 1a: Acetylation of o-Toluidine

-

In a three-necked flask equipped with a stirrer and dropping funnel, add acetic anhydride (650 ml).

-

Slowly introduce o-toluidine (1 mole, 107 g) from the dropping funnel. The reaction is exothermic.[2]

-

After the addition is complete, heat the mixture under reflux to ensure complete acetylation.[1]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine product.[1]

-

Filter the precipitate, wash with cold water, and dry.

Step 1b: Nitration of N-acetyl-o-toluidine

-

Cool the flask containing the N-acetyl-o-toluidine solution from the previous step to 10-12°C in an ice-salt bath.[3]

-

Slowly add 70% nitric acid (63 mL for 0.5 mol of starting toluidine) dropwise, ensuring the temperature is maintained between 10-12°C with vigorous stirring. This addition can take approximately 2.5 hours.[3]

-

After the addition is complete, pour the reaction mixture onto 1.5 L of crushed ice to precipitate the nitrated product mixture (containing 2-methyl-6-nitro and 2-methyl-4-nitro isomers).[3]

-

Filter the solid product, wash thoroughly with cold water to remove excess acid, and dry.

Step 1c: Hydrolysis of Nitro-N-acetyl-o-toluidine

-

Transfer the wet, nitrated acetamide product to a flask containing 70% sulfuric acid (100 mL for product from 0.5 mol of starting toluidine).[3] Alternatively, refluxing with aqueous hydrochloric acid can be used.[4]

-

Stir the mixture at reflux for approximately 3 hours to ensure complete hydrolysis.[3]

-

The desired 2-methyl-6-nitroaniline can be separated from its isomer via steam distillation. The 2-methyl-6-nitroaniline is volatile with steam and will distill over.[3]

-

Cool the distillate to precipitate bright orange, needle-like crystals of 2-methyl-6-nitroaniline.

-

Collect the crystals by filtration and dry them in a vacuum desiccator. This method can yield a product with a purity of over 99%.[4][5]

Data Summary for Stage 1

| Parameter | Value | Reference |

| Reagents (based on 0.5 mol o-toluidine) | ||

| o-Toluidine | 0.5 mol (53.5 mL) | [3] |

| Acetic Anhydride | 325 mL | [3] |

| 70% Nitric Acid | 63 mL | [3] |

| 70% Sulfuric Acid (for hydrolysis) | 100 mL | [3] |

| Reaction Conditions | ||

| Acetylation Temperature | Reflux | [1] |

| Nitration Temperature | 10-12°C | [3] |

| Hydrolysis Temperature | Reflux | [3] |

| Yield & Purity | ||

| Overall Yield | 52-59% | [3][4] |

| Product Purity (post-separation) | >99% | [4][5] |

Stage 2: Synthesis of 2-Methyl-6-nitrophenol

This stage converts the amino group of 2-methyl-6-nitroaniline into a hydroxyl group. While this can be achieved via a diazotization-hydrolysis sequence, a more direct and high-yielding method involves nucleophilic substitution with aqueous sodium hydroxide at elevated temperatures.[6]

Experimental Protocol:

-

Suspend 2-methyl-6-nitroaniline (0.20 mol, 30.4 g) in 500 ml of a 5 normal (approx. 17% by weight) aqueous sodium hydroxide solution in a suitable pressure vessel.[6]

-

Heat the mixture to 170°C and maintain this temperature for 50 hours.[6]

-

After the reaction period, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid while cooling to precipitate the product.

-

Collect the crystalline 2-methyl-6-nitrophenol by suction filtration and wash with water.[6]

-

Dry the product. This method produces analytically pure product.[6]

Data Summary for Stage 2

| Parameter | Value | Reference |

| Reagents (based on 0.2 mol) | ||

| 2-Methyl-6-nitroaniline | 0.20 mol (30.4 g) | [6] |

| 5 N Sodium Hydroxide Solution | 500 mL | [6] |

| Hydrochloric Acid | For acidification | [6] |

| Reaction Conditions | ||

| Reaction Temperature | 170°C | [6] |

| Reaction Time | 50 hours | [6] |

| Yield & Purity | ||

| Yield | ~95% | [6] |

| Melting Point | 69-69.5°C | [6] |

Stage 3: Synthesis of this compound

The final stage involves the methylation of the phenolic hydroxyl group of 2-methyl-6-nitrophenol to form the target ether, this compound. This is typically achieved via a Williamson ether synthesis using a suitable methylating agent in the presence of a base.

Experimental Protocol (General Procedure):

-

Dissolve 2-methyl-6-nitrophenol in a suitable solvent such as acetone or methanol in a round-bottom flask.

-

Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenol and form the phenoxide.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred solution.

-

Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting phenol.

-

After cooling, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Summary for Stage 3

| Parameter | Value |

| Reagents | |

| 2-Methyl-6-nitrophenol | 1 equivalent |

| Base (e.g., K₂CO₃) | 1.5-2.0 equivalents |

| Methylating Agent (e.g., (CH₃)₂SO₄) | 1.1-1.2 equivalents |

| Solvent (e.g., Acetone) | Sufficient for dissolution |

| Reaction Conditions | |

| Reaction Temperature | Reflux |

| Reaction Time | 2-12 hours (TLC monitored) |

| Yield & Purity | |

| Expected Yield | Typically high (>85%) |

| Purification Method | Recrystallization/Chromatography |

Disclaimer: This protocol involves the use of hazardous materials, including strong acids, corrosive bases, and toxic reagents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

Application Notes & Protocols: Synthesis of Azo Dyes Using 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 2-Methyl-6-nitroanisole as a precursor. As this compound lacks a primary amino group necessary for direct diazotization, a two-step synthetic pathway is employed. The first step involves the reduction of the nitro group to form 2-methoxy-3-methylaniline. Subsequently, this intermediate undergoes diazotization followed by coupling with an appropriate aromatic compound to yield the target azo dye.

Step 1: Reduction of this compound to 2-methoxy-3-methylaniline

The critical initial step is the reduction of the nitro group of this compound to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a highly efficient option.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol is adapted from the reduction of a structurally similar compound, 2-methyl-3-nitroanisole, which provides a quantitative yield.[1]

Materials:

-

This compound

-

5% Palladium on carbon (Pd/C) catalyst (wet)

-

Ethanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (e.g., 10 mmol) in ethanol (e.g., 50 mL).

-

Carefully add a catalytic amount of 5% Pd/C (e.g., 10 mol% of Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain 2-methoxy-3-methylaniline.

Alternative Protocol: Reduction with Tin(II) Chloride

Reduction of aromatic nitro compounds can also be achieved using tin(II) chloride in the presence of a strong acid.[2][3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (e.g., 30-50 mmol).

-

Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture at reflux for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 2-methoxy-3-methylaniline.

Quantitative Data for 2-methoxy-3-methylaniline

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Yield (Catalytic Hydrogenation) | Quantitative | [1] |

| Mass Spectrum (EI, m/z) | 137 (M+) | [1] |

| ¹H-NMR (CDCl₃, δ ppm) | 2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H) | [1] |

Step 2: Synthesis of Azo Dye

The synthesized 2-methoxy-3-methylaniline can now be used as the diazo component in a standard azo coupling reaction. The following protocol describes the synthesis of an azo dye by coupling with 2-naphthol.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is a generalized procedure based on standard methods for the synthesis of azo dyes from aniline derivatives.

Materials:

-

2-methoxy-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Part A: Diazotization of 2-methoxy-3-methylaniline

-

In a beaker, dissolve 2-methoxy-3-methylaniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 20 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol) in cold water (e.g., 10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 1 M, 40 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product with cold water until the filtrate is neutral.

-

Dry the azo dye in a desiccator or a low-temperature oven.

Expected Quantitative Data for a Representative Azo Dye

The following table provides expected data for an azo dye synthesized from a methoxy-substituted aniline and a naphthol derivative. Actual values will vary depending on the specific coupling component used.

| Property | Expected Value/Observation |

| Appearance | Colored solid (e.g., red, orange, yellow) |

| Yield | 70-90% |

| Melting Point | Varies depending on the specific dye structure |

| UV-Vis (λmax) | Typically in the range of 400-550 nm |

| ¹H-NMR | Complex aromatic signals consistent with the dye structure |

| Purity (by HPLC) | >95% after recrystallization |

Visualizations

Logical Workflow for Azo Dye Synthesis

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Workflow for Catalytic Hydrogenation

References

Synthesis of Nitro-o-toluidines via Acetylation and Nitration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nitro-o-toluidine isomers through the acetylation and subsequent nitration of o-toluidine. This process is a cornerstone in the synthesis of various chemical intermediates crucial for the development of pharmaceuticals, dyes, and other specialty chemicals. The protective acetylation of the amino group is a critical step to control regioselectivity and prevent undesirable oxidation, leading to higher yields of the desired nitro isomers.